molecular formula C8H5BrClNO4 B12828175 Methyl 3-bromo-5-chloro-4-nitrobenzoate

Methyl 3-bromo-5-chloro-4-nitrobenzoate

Cat. No.: B12828175
M. Wt: 294.48 g/mol
InChI Key: CUVCJFLOXDGKIC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-4-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at position 3, a chlorine atom at position 5, and a nitro group at position 4 on the aromatic ring. Its molecular formula is C₈H₅BrClNO₄, with a calculated molecular weight of 294.48 g/mol. The electron-withdrawing nitro group and halogen substituents influence its reactivity, making it a candidate for nucleophilic aromatic substitution or catalytic coupling reactions .

Properties

Molecular Formula

C8H5BrClNO4

Molecular Weight

294.48 g/mol

IUPAC Name

methyl 3-bromo-5-chloro-4-nitrobenzoate

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3

InChI Key

CUVCJFLOXDGKIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-chloro-4-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 3-amino-5-chloro-4-nitrobenzoate.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-5-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloro-4-nitrobenzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The nitro group in this compound enhances electron withdrawal, increasing ring deactivation compared to halogen-only analogs like methyl 3-bromo-4-chloro-5-fluorobenzoate. This makes the former less reactive toward electrophilic substitution but more reactive in nucleophilic or catalytic cross-coupling reactions .
  • This could influence solubility in polar solvents or biological activity .

Physical and Chemical Properties

Limited experimental data for this compound necessitates inferences from analogs:

  • Solubility: Halogenated nitrobenzoates are typically sparingly soluble in water but soluble in organic solvents (e.g., dichloromethane, acetone). The nitro group may enhance solubility in polar aprotic solvents compared to non-nitro analogs .
  • Stability : Nitro groups can increase thermal stability but may pose explosion risks under extreme conditions. Halogens (Br, Cl) contribute to molecular weight and density, as seen in methyl 3-bromo-4-chloro-5-fluorobenzoate (267.48 g/mol) .

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